molecular formula C10H9ClN2O B13098269 3-Chloro-6,7-dimethylcinnolin-4-ol

3-Chloro-6,7-dimethylcinnolin-4-ol

Cat. No.: B13098269
M. Wt: 208.64 g/mol
InChI Key: BLUXEVDLZQDMLU-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dimethylcinnolin-4-ol (CAS: 817209-31-7) is a cinnoline derivative with a molecular formula of C₁₀H₉ClN₂O. Cinnolines are nitrogen-containing heterocyclic compounds characterized by a benzene ring fused to a pyridazine ring. This compound features a chlorine atom at position 3 and methyl groups at positions 6 and 7 on the cinnoline scaffold, along with a hydroxyl group at position 2. It is primarily utilized in pharmacological research and as a synthetic intermediate, with commercial availability at 97% purity .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-chloro-6,7-dimethyl-1H-cinnolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-13-10(11)9(7)14/h3-4H,1-2H3,(H,12,14)

InChI Key

BLUXEVDLZQDMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NN=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-6,7-dimethylcinnolin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-chloro-6,7-dimethylquinoline-4-one with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-6,7-dimethylcinnolin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-6,7-dimethylcinnolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dimethylcinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dichlorocinnolin-4(1H)-one

  • Structure: A cinnolinone derivative with chlorine substituents at positions 6 and 7 and a ketone group at position 4 (Figure 1a).
  • Molecular Formula : C₈H₄Cl₂N₂O.
  • Key Properties :
    • Molecular weight: 215.03 g/mol.
    • ChemSpider ID: 10430505 .
  • Differentiation: Unlike 3-Chloro-6,7-dimethylcinnolin-4-ol, this compound lacks methyl groups and replaces the hydroxyl group with a ketone. The dichloro substitution pattern may influence electronic properties and reactivity.

6,7-Dichloro-4-quinolinol

  • Structure: A quinoline derivative with chlorines at positions 6 and 7 and a hydroxyl group at position 4 (Figure 1b).
  • Molecular Formula: C₉H₅Cl₂NO.
  • Key Properties: CAS: 203626-51-1. Synonyms: 4-Hydroxy-6,7-dichloroquinoline .
  • Differentiation: The quinoline core differs from cinnoline by the position of the second nitrogen atom.

4-Chloro-6,7-dimethoxyquinoline

  • Structure: A quinoline derivative with chlorine at position 4 and methoxy groups at positions 6 and 6.
  • Molecular Formula: C₁₁H₁₀ClNO₂.
  • Key Properties :
    • Synthesized via phosphorylation of 6,7-dimethoxynaphthalen-1-ol with POCl₃ .
    • Exhibits planar geometry with intramolecular C–H⋯Cl interactions .
  • Differentiation: Methoxy groups enhance solubility compared to methyl or chloro substituents.

Structural and Functional Analysis

Table 1: Comparative Structural Data

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Chloro-6,7-dimethylcinnolin-4-ol Cinnoline 3-Cl, 6,7-CH₃, 4-OH C₁₀H₉ClN₂O 208.65 Hydroxyl, Chloro
6,7-Dichlorocinnolin-4(1H)-one Cinnolinone 6,7-Cl, 4-O C₈H₄Cl₂N₂O 215.03 Ketone, Chloro
6,7-Dichloro-4-quinolinol Quinoline 6,7-Cl, 4-OH C₉H₅Cl₂NO 218.05 Hydroxyl, Chloro
4-Chloro-6,7-dimethoxyquinoline Quinoline 4-Cl, 6,7-OCH₃ C₁₁H₁₀ClNO₂ 223.66 Methoxy, Chloro

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